5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
5-(Methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS: 240799-76-2) is a pyrazol-3-one derivative characterized by a methoxymethyl group at position 5 and a 3-pyridinylmethylamino substituent at position 4 of the dihydropyrazole ring. Its molecular formula is C₁₂H₁₄N₄O₂, with a molecular weight of 246.27 g/mol .
The synthesis of such compounds typically involves condensation reactions between pyrazol-3-one precursors and amines or aldehydes under reflux conditions .
Properties
IUPAC Name |
5-(methoxymethyl)-4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-8-11-10(12(17)16-15-11)7-14-6-9-3-2-4-13-5-9/h2-5,7H,6,8H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUGCUWVCRMAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one, a compound with the CAS number 240799-76-2, is part of the pyrazolone class of compounds. Its molecular formula is CHNO, and it exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
- Molecular Weight: 246.27 g/mol
- Chemical Structure: The compound features a pyrazolone core substituted with a methoxymethyl group and a pyridinylmethyl amino group, contributing to its diverse biological properties.
Anticancer Properties
Research indicates that derivatives of pyrazolones, including the compound , exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways. The specific mechanisms include:
- Inhibition of cell proliferation: Compounds similar to this pyrazolone have demonstrated the ability to inhibit the growth of various cancer cell types.
- Induction of apoptosis: They can trigger programmed cell death through intrinsic and extrinsic pathways.
Anti-inflammatory Effects
This compound is also being explored for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cancer. Compounds with similar structures have shown:
- Reduction in inflammatory cytokines: Studies suggest that these compounds can lower levels of pro-inflammatory cytokines, which may help in managing conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Emerging research highlights potential neuroprotective effects associated with this class of compounds. They may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Data Table: Biological Activities
Case Studies
-
Case Study on Anticancer Activity
- A study evaluated the effects of pyrazolone derivatives on glioma cells. The results indicated that these compounds inhibited cell growth significantly (IC50 values in the low micromolar range), suggesting their potential as anticancer agents.
-
Case Study on Anti-inflammatory Properties
- In a rat model of arthritis, another derivative showed reduced swelling and pain scores compared to control groups, indicating effective anti-inflammatory properties.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of new derivatives based on the pyrazolone structure. These studies have reported:
- Enhanced potency against specific cancer types when modifications are made to the side chains.
- Low cytotoxicity towards normal cells compared to cancer cells, which is crucial for therapeutic applications.
Scientific Research Applications
5-(Methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound featuring a pyrazolone core, known for its biological activity and potential therapeutic uses. The presence of a methoxymethyl group and a pyridinylmethyl amino substituent enhances its chemical reactivity and interaction within biological systems.
Potential Applications
This compound is significant in medicinal chemistry because compounds with similar structures have shown diverse biological activities.
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several methods, allowing efficient production and modifications to enhance its properties. Its chemical reactivity can be explored through reactions typical of pyrazolone derivatives, which are crucial for synthesizing derivatives with enhanced pharmacological properties.
This compound has shown potential therapeutic applications. Compounds with similar structures have been reported to exhibit:
- Antimicrobial activity
- Antiviral activity
- Antitumor activity
Interaction Studies
Interaction studies are performed to understand how this compound interacts with biological macromolecules, like proteins and nucleic acids. These studies can reveal:
- Binding affinities
- Mechanisms of action
- Potential drug targets
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Pyrazol-3-one derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Key comparisons include:
Ethoxy vs. Methoxymethyl Substitution
- 5-Ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS: 1341039-87-9): Molecular formula: C₁₈H₁₈N₄O₂ (MW: 322.37 g/mol).
Trifluoromethyl and Benzothiazolyl Derivatives
- (4E)-2-(1,3-Benzothiazol-2-yl)-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS: Not provided): Molecular formula: C₁₈H₁₂F₃N₅OS (MW: 403.38 g/mol). The trifluoromethyl group enhances electron-withdrawing effects, while the benzothiazolyl moiety may improve binding to hydrophobic enzyme pockets .
Positional Isomerism in Pyridine Substituents
The position of the pyridine nitrogen significantly impacts molecular interactions:
- 5-(Methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS: 240799-74-0): Molecular formula: C₁₂H₁₄N₄O₂ (identical to the target compound).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
